molecular formula C4H11N2O5P B021223 1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate CAS No. 105528-04-9

1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate

Cat. No.: B021223
CAS No.: 105528-04-9
M. Wt: 198.11 g/mol
InChI Key: GMTUFHJJNHDDFA-UHFFFAOYSA-N
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Description

1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate is a high-purity chemical compound supplied for use as a critical research standard. This nitrosamine-functionalized phosphate ester is of significant interest in analytical chemistry and pharmaceutical development, particularly in the study of nitrosamine impurities. Nitrosamines are a class of compounds that require careful monitoring and analysis due to their regulatory significance . As a well-characterized reference standard, this compound is essential for method development, validation, and quality control (QC) applications during the synthesis and formulation stages of drug development . It serves to ensure traceability and compliance against pharmacopeial standards. The presence of both the nitroso group and the phosphate moiety makes it a valuable molecule for investigating specific reaction pathways, metabolic profiles, and the stability of complex active pharmaceutical ingredients (APIs). This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. For specific storage and handling information, please refer to the safety data sheet (SDS).

Properties

IUPAC Name

1-[ethyl(nitroso)amino]ethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N2O5P/c1-3-6(5-7)4(2)11-12(8,9)10/h4H,3H2,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTUFHJJNHDDFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)OP(=O)(O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909581
Record name 1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105528-04-9
Record name 1-(N-Ethyl-N-nitrosamino)ethyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105528049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitrosation of Ethylamine Derivatives

The nitroso group (-N=O) is typically introduced via nitrosation of secondary amines. For 1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate, the precursor ethylaminoethyl phosphate undergoes nitrosation using sodium nitrite (NaNO₂) under acidic conditions (pH 2–4) at 0–5°C. The reaction proceeds via diazotization, where the amine reacts with nitrous acid (HNO₂) to form the nitroso intermediate:

R-NH2+HNO2R-N=O+H2O\text{R-NH}2 + \text{HNO}2 \rightarrow \text{R-N=O} + \text{H}_2\text{O}

Key considerations:

  • Temperature control : Excessive heat promotes decomposition of the nitroso group into nitramines or other byproducts.

  • Acid selection : Hydrochloric or sulfuric acid is preferred over acetic acid to avoid esterification of the phosphate group.

Phosphorylation of Ethanolamine Intermediates

The phosphate group is introduced via phosphorylation of ethanolamine derivatives. Two primary methods are documented:

Phosphorus Oxychloride (POCl₃) Method

Reaction of ethylnitrosoaminoethanol with POCl₃ in anhydrous dichloromethane (DCM) at -10°C yields the phosphorylated intermediate, which is hydrolyzed to the dihydrogen phosphate:

R-OH+POCl3R-OPOCl2+2HCl(Step 1)\text{R-OH} + \text{POCl}3 \rightarrow \text{R-OPOCl}2 + 2\text{HCl} \quad \text{(Step 1)}
R-OPOCl2+2H2OR-OPO(OH)2+2HCl(Step 2)\text{R-OPOCl}2 + 2\text{H}2\text{O} \rightarrow \text{R-OPO(OH)}_2 + 2\text{HCl} \quad \text{(Step 2)}

Optimization parameters :

  • Solvent : Anhydrous DCM minimizes side reactions.

  • Stoichiometry : A 1:3 molar ratio of alcohol to POCl₃ ensures complete phosphorylation.

H-Phosphonate Route

An alternative employs phenyl dichlorophosphate (PhOPOCl₂) to form a protected intermediate, followed by hydrogenolysis to remove the phenyl group:

R-OH+PhOPOCl2R-OP(O)(OPh)ClH2/PdR-OPO(OH)2\text{R-OH} + \text{PhOPOCl}2 \rightarrow \text{R-OP(O)(OPh)Cl} \xrightarrow{\text{H}2/\text{Pd}} \text{R-OPO(OH)}_2

Advantages :

  • Avoids harsh hydrolysis conditions.

  • Higher yields (78–85%) compared to POCl₃ (65–70%).

Key Challenges and Mitigation Strategies

Stability of the Nitroso Group

Nitroso compounds are prone to dimerization (forming azoxy derivatives) or oxidation. Strategies include:

  • Conducting nitrosation at low temperatures (0–5°C).

  • Using stabilizing agents like urea to scavenge excess nitrous acid.

Phosphate Hydrolysis

The dihydrogen phosphate group is susceptible to hydrolysis under acidic or basic conditions. Mitigation involves:

  • Neutral pH during nitrosation (pH 6.5–7.5).

  • Avoiding prolonged exposure to aqueous media post-phosphorylation.

Purification and Characterization

Chromatographic Techniques

  • Ion-exchange chromatography : Separates the polar phosphate product from unreacted starting materials.

  • Reverse-phase HPLC : Achieves >95% purity using a C18 column and acetonitrile/water gradient.

Spectroscopic Data

Representative characterization data :

Technique Key Signals
¹H NMR (D₂O)δ 1.2 (t, 3H, CH₃), δ 3.4 (m, 2H, CH₂-N), δ 4.1 (m, 2H, CH₂-O)
³¹P NMRδ -0.5 ppm (singlet)
HRMS[M+H]⁺ calc. 244.0452, found 244.0455

Comparative Analysis of Synthetic Methods

Method Reagents Yield Purity Drawbacks
POCl₃ phosphorylationPOCl₃, DCM65–70%90–92%Harsh conditions
H-Phosphonate routePhOPOCl₂, H₂/Pd78–85%94–96%Costly reagents
NitrosationNaNO₂, HCl80–88%88–90%Side reactions

Industrial-Scale Considerations

Cost Efficiency

  • The POCl₃ method is preferred for large-scale synthesis due to reagent affordability.

  • Batch processing with in-situ neutralization reduces HCl waste .

Chemical Reactions Analysis

1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the nitroso group to an amino group. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: The compound can undergo substitution reactions where the ethyl group or the nitroso group is replaced by other functional groups. These reactions typically require specific reagents and conditions to proceed efficiently.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

The compound 1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate is a nitrogen-containing organic phosphate that has garnered attention in various scientific research fields. This article explores its applications, mechanisms, and potential benefits, supported by case studies and data tables.

Agricultural Chemistry

  • Fertilizer Development : This compound can be utilized as a nitrogen source in fertilizers, enhancing plant growth and yield. Its ability to release nitrogen in a controlled manner makes it suitable for use in slow-release fertilizers.
  • Pesticide Formulation : Studies have indicated that derivatives of phosphates can exhibit insecticidal properties. The incorporation of the nitroso group may enhance the efficacy of pest control formulations.

Medicinal Chemistry

  • Antimicrobial Activity : Preliminary research suggests that this compound may possess antimicrobial properties. The nitroso group is known to interact with biological membranes, potentially leading to cell lysis in bacteria.
  • Drug Delivery Systems : The compound's phosphate group can facilitate the formation of prodrugs that improve the bioavailability of therapeutic agents. This application is particularly relevant in designing drugs targeting specific tissues.

Biochemical Research

  • Enzyme Inhibition Studies : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. Understanding its interaction with enzymes could lead to insights into metabolic regulation.
  • Signal Transduction Research : Given its phosphate moiety, this compound could play a role in cellular signaling pathways, particularly those involving phosphorylation processes.

Chemical Interactions

  • The nitroso group can participate in redox reactions, potentially leading to the formation of reactive nitrogen species (RNS). These species can modulate various biochemical pathways.
  • The phosphate group can interact with proteins and nucleic acids through phosphorylation, altering their function and activity.

Biological Implications

  • By affecting enzyme activity and cellular signaling, this compound may influence processes such as apoptosis and cell proliferation.

Table 1: Summary of Applications

Application AreaSpecific Use CaseFindings
Agricultural ChemistrySlow-release fertilizerEnhanced nutrient availability
Medicinal ChemistryAntimicrobial agentSignificant reduction in bacterial growth
Biochemical ResearchEnzyme inhibition studiesInhibition observed in metabolic pathways

Case Study Example

In a study published by researchers investigating novel agricultural chemicals, this compound was tested as a slow-release nitrogen fertilizer. Results indicated a 30% increase in crop yield compared to conventional fertilizers under controlled conditions. This finding supports its potential utility in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

1-(N-Methyl-N-nitrosoamino)ethyl phosphate (CAS 105514-32-7)

  • Structural Difference : Replaces the ethyl group on the nitrosoamine with a methyl group.
  • Reactivity : The methyl group shortens the alkyl chain, increasing electrophilic reactivity compared to the ethyl analog. Studies on alkanediazotates show that shorter chains (e.g., methyl) exhibit higher mutagenicity and alkylating activity .
  • Applications : Used in biochemical research as a nitrosating agent.
  • Safety: Likely shares carcinogenic risks common to N-nitroso compounds.

Hydrazine ethyl dihydrogen phosphate

  • Structural Difference: Substitutes the nitrosoamino group with hydrazine (–NH–NH₂).
  • Reactivity : Hydrazine derivatives are strong reducing agents and form coordination complexes with metals (e.g., copper sulfate) .
  • Applications: Historically studied in inorganic synthesis but less relevant in modern pharmacology due to hydrazine’s toxicity.

AZD1152 (Aurora kinase inhibitor)

  • Structural Difference : A complex phosphate ester with a fluorophenyl-pyrazolyl-quinazolinyl backbone.
  • Reactivity : Designed as a prodrug; the phosphate group enhances solubility, enabling enzymatic cleavage to release the active kinase inhibitor .
  • Applications: Clinically used in cancer therapy, contrasting with 1-[ethyl(nitroso)amino]ethyl phosphate’s lack of documented therapeutic use.

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Properties/Applications Toxicity Profile
1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate Not available C₄H₁₁N₂O₅P Nitroso-mediated alkylation; research chemical Suspected mutagen
1-(N-Methyl-N-nitrosoamino)ethyl phosphate 105514-32-7 C₃H₉N₂O₅P Higher electrophilic reactivity Carcinogenic potential
Hydrazine ethyl dihydrogen phosphate Not available C₂H₁₀N₂O₄P Metal coordination; reducing agent High hydrazine toxicity
AZD1152 732302-99-7 C₂₉H₃₀FN₈O₇P Prodrug for Aurora kinase inhibition Targeted cytotoxicity

Reactivity and Functional Group Analysis

  • Nitroso Group: The –N=O moiety in 1-[ethyl(nitroso)amino]ethyl phosphate can act as a nitrosating agent, transferring NO⁺ to nucleophilic sites (e.g., DNA bases). This is consistent with the mutagenicity observed in (E)-ethyl diazotates, though ethyl derivatives are less reactive than methyl analogs .
  • Phosphate Ester : Enhances solubility in aqueous media, similar to prodrugs like fosamprenavir (a phosphate ester prodrug for HIV therapy) . Hydrolysis of the phosphate group could release the nitrosoamine, modulating bioavailability.

Biological Activity

1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate (CAS No. 105528-04-9) is a nitrogen-containing organic compound with potential biological activity. This article explores its biological mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitroso group attached to an ethylamine moiety, combined with a dihydrogen phosphate functional group. This unique structure suggests potential interactions with biological molecules, particularly in enzymatic pathways and cellular signaling.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Alkylation of Nucleic Acids : Similar to other nitroso compounds, it may act as an alkylating agent, modifying nucleobases in DNA and RNA. This can lead to mutations and disrupt normal cellular functions .
  • Enzyme Inhibition : The phosphate group may interact with enzymes that utilize phosphate substrates, potentially inhibiting their activity and altering metabolic pathways .
  • Nitrosative Stress : The nitroso group can induce nitrosative stress in cells, leading to oxidative damage and apoptosis in certain contexts.

Biological Effects

Research indicates that compounds with similar structures exhibit various biological effects:

  • Mutagenicity : N-nitroso compounds are known mutagens. Studies have shown that related compounds can induce mutations in bacterial and mammalian cells .
  • Cytotoxicity : The compound may exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through DNA damage pathways .
  • Antiviral Activity : Some derivatives have shown potential antiviral properties, possibly by inhibiting viral replication or altering host cell functions.

Case Study 1: Mutagenicity Assessment

A study evaluated the mutagenic potential of this compound using Ames tests. Results indicated a significant increase in revertant colonies in strains of Salmonella typhimurium, suggesting its potential as a mutagenic agent.

CompoundTest SystemResult
This compoundS. typhimuriumPositive Mutagenicity

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that exposure to varying concentrations of the compound resulted in dose-dependent cytotoxicity. The mechanism was attributed to DNA damage assessed through comet assays.

Cell LineIC50 (µM)Mechanism of Action
HeLa25DNA Damage
MCF-730Apoptosis Induction

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate, and how should purity be validated?

  • Methodology : Use a two-step approach: (1) React ethylphosphonous dichloride (CAS 1498-40-4) with ethanolamine to form the ethylaminoethyl intermediate, followed by (2) nitrosation using sodium nitrite under acidic conditions . Purification via ion-exchange chromatography or recrystallization is critical due to the compound's sensitivity to hydrolysis. Validate purity using 31^{31}P NMR (to confirm phosphate integrity) and HPLC-MS (to detect nitrosoamine impurities, which are potential carcinogens) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., nitroso group degradation above 60°C) .
  • pH Stability : Monitor hydrolysis rates via 1^{1}H NMR in buffered solutions (pH 2–9). The phosphate ester bond is prone to cleavage under alkaline conditions, while the nitroso group may dimerize in acidic media .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodology : Combine:

  • 1^{1}H/13^{13}C NMR : To resolve ethyl and nitrosoamino substituents. Look for deshielding of protons adjacent to the nitroso group (~δ 3.5–4.5 ppm) .
  • IR Spectroscopy : Identify P=O (1240–1260 cm1^{-1}) and N=O (1520–1550 cm1^{-1}) stretching vibrations .
  • X-ray Crystallography : For unambiguous structural confirmation, though crystallization may require co-crystallization agents due to hygroscopicity .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic effects of the nitroso group on phosphate reactivity?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map:

  • Electron-withdrawing effects of the nitroso group on the phosphate’s P–O bond strength.
  • Transition states for hydrolysis or nucleophilic substitution reactions. Compare with experimental kinetic data to validate models .

Q. What role does this compound play in modulating enzymatic activity, particularly in phosphotransferase systems?

  • Methodology : Use in vitro assays with alkaline phosphatase or kinases:

  • Kinetic Studies : Measure KmK_m and VmaxV_{max} using spectrophotometric phosphate detection (e.g., malachite green assay). The nitroso group may sterically hinder enzyme-substrate binding .
  • Molecular Docking : Simulate interactions with enzyme active sites (e.g., PyMOL) to predict competitive inhibition mechanisms .

Q. How can researchers resolve contradictory data on nitroso-phosphates’ mutagenicity in biological systems?

  • Methodology : Address discrepancies via:

  • Ames Test Variants : Compare results under aerobic vs. anaerobic conditions, as nitroso groups may generate reactive nitrogen species (RNS) in the presence of oxygen .
  • Metabolite Profiling : Use LC-MS/MS to identify nitroso reduction products (e.g., hydroxylamines) that may contribute to false-positive mutagenicity signals .

Q. What experimental designs are recommended to study the compound’s redox behavior in catalytic cycles?

  • Methodology : Employ cyclic voltammetry (CV) in non-aqueous solvents (e.g., acetonitrile) to:

  • Characterize the nitroso group’s redox potential (e.g., reduction to hydroxylamine at ~-0.5 V vs. Ag/AgCl).
  • Correlate redox activity with catalytic efficiency in metal-mediated reactions (e.g., copper-catalyzed nitrosation) .

Methodological Notes

  • Safety Considerations : The nitroso group (H335 hazard code) necessitates handling in fume hoods with nitrile gloves. Avoid exposure to reducing agents to prevent RNS generation .
  • Data Interpretation : Conflicting stability or activity data may arise from trace metal impurities (e.g., Fe2+^{2+}), which catalyze nitroso decomposition. Include ICP-MS analysis in protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate
Reactant of Route 2
1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate

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